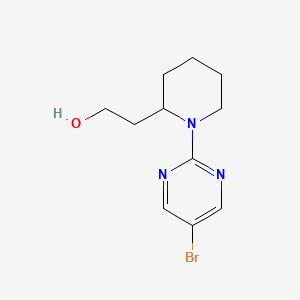![molecular formula C19H15N3O4S2 B2878781 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 692260-16-5](/img/structure/B2878781.png)
4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” is a complex organic compound. It is related to the class of compounds known as thienoquinolines . Thienoquinolines are a consequential subset of the quinoline family, which are substantial structural units in the domain of medicinal chemistry due to their myriad bioactivities .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” is complex, featuring a thienoquinoline core with methoxy and benzenesulfonohydrazide substituents . The exact structure would require more specific information or computational chemistry techniques to elucidate.科学的研究の応用
Antimicrobial Activity
One area of application is in the synthesis of quinoline derivatives with antimicrobial properties. Özyanik et al. (2012) reported the preparation of compounds through reactions involving quinoline-2-carbohydrazide, leading to derivatives with significant antimicrobial activity against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Photodynamic Therapy Applications
Compounds structurally related to 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide have been explored for their potential in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield, indicating potential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Optical and Electronic Materials
The compound and its related derivatives have been used to synthesize materials with desirable optical and electronic properties. Barberis and Mikroyannidis (2006) studied the synthesis and properties of aluminum and zinc quinolates, highlighting their improved thermal stability and photoluminescence, which are beneficial for applications in light-emitting devices (Barberis & Mikroyannidis, 2006).
Sensing Applications
Compounds based on the structure of this compound have been explored for their use in chemical sensing. Yang et al. (2015) developed a chemosensor based on a related quinoline derivative, demonstrating good selectivity and sensitivity for detecting metal ions such as Al3+ and Cu2+ (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).
Synthesis of Heterocyclic Compounds
The versatility of this compound is further exemplified in the synthesis of new heterocyclic compounds with potential pharmacological activities. Al-Taifi, Abbady, and Bakhite (2016) utilized similar compounds for synthesizing heterocyclic compounds containing thienylbenzo[h]quinoline moiety, demonstrating the potential for creating biologically active molecules (Al-Taifi, Abbady, & Bakhite, 2016).
将来の方向性
The future directions for research on “4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” and related compounds could involve further exploration of their synthesis, properties, and potential biological activities . Given the promising anticancer properties of related quinoline compounds , there may be potential for the development of new therapeutic agents.
特性
IUPAC Name |
N'-(4-methoxyphenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-21-18(23)17-11-13-10-12-4-2-3-5-16(12)20-19(13)27-17/h2-11,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQGKVTEFEHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878700.png)
![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)
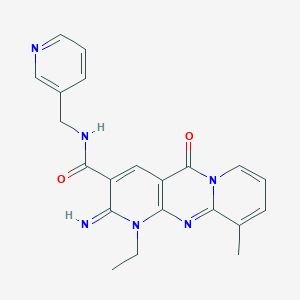
![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)
![3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)
![3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2878709.png)
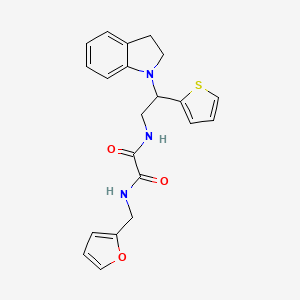
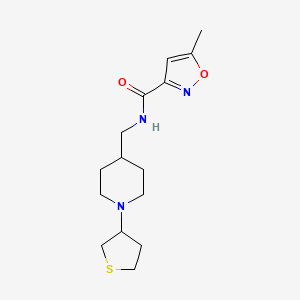


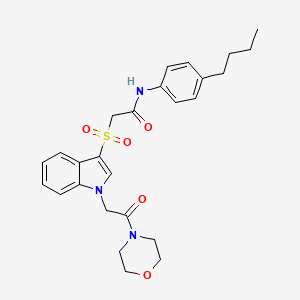
![Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B2878720.png)
